![molecular formula C16H18N2 B14352066 N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline CAS No. 91118-69-3](/img/structure/B14352066.png)
N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further substituted with a phenylethylideneamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline can be synthesized through the nitrosylation of dimethylaniline followed by reduction . Another method involves the alkylation of aniline with methanol in the presence of an acid catalyst . The reaction conditions typically involve heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of dimethyl ether as the methylating agent . This method is preferred due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as nitric acid for nitration reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Electrophiles: Such as halogens for halogenation reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and halogenated compounds .
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline involves the donation of the nitrogen’s lone pair into the ring system, increasing the electron density around the ring . This makes the ring more reactive and influences the compound’s interactions with other molecules. The molecular targets and pathways involved include electrophilic aromatic substitution reactions and interactions with various electrophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline include:
N,N-dimethylaniline: A tertiary amine with similar structural features.
N,N-dimethyl-1,4-phenylenediamine: Another aniline derivative with comparable properties.
N,N-dimethyl-4-nitroaniline: A nitro-substituted derivative of dimethylaniline.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
91118-69-3 |
|---|---|
Molekularformel |
C16H18N2 |
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(1-phenylethylideneamino)aniline |
InChI |
InChI=1S/C16H18N2/c1-13(14-7-5-4-6-8-14)17-15-9-11-16(12-10-15)18(2)3/h4-12H,1-3H3 |
InChI-Schlüssel |
JQTKLRWZPMSEKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=CC=C(C=C1)N(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


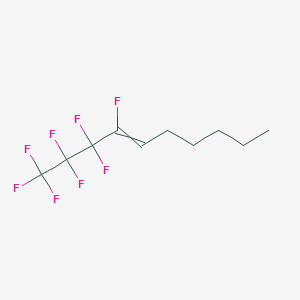
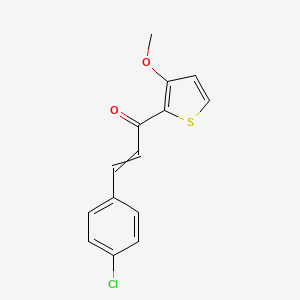

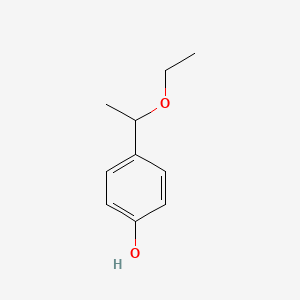
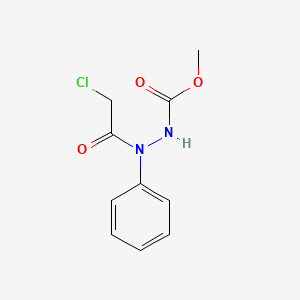
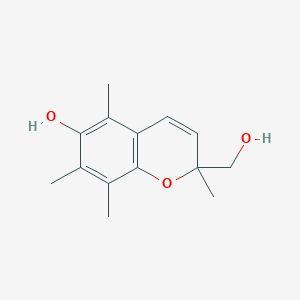
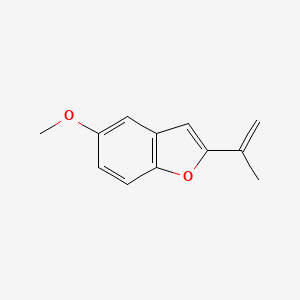
![3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol](/img/structure/B14352043.png)
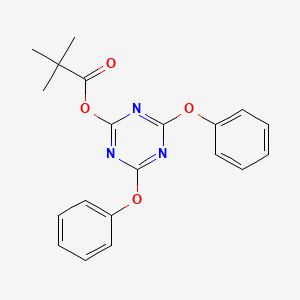

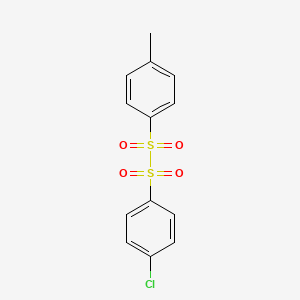
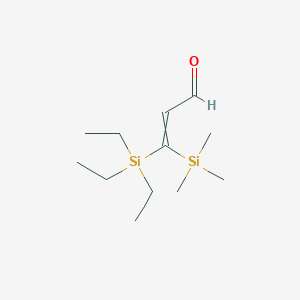
![[2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethyl](trimethyl)silane](/img/structure/B14352077.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate](/img/structure/B14352084.png)
